S-(5-bromothiophen-2-yl)-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido
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Overview
Description
The compound "S-(5-bromothiophen-2-yl)-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido" is a thiophene sulfonamide derivative, which is a class of compounds known for their potential biological activities. These compounds have been studied for their urease inhibition, antibacterial, and hemolytic activities, as well as their ability to form complexes with transition metals .
Synthesis Analysis
The synthesis of thiophene sulfonamide derivatives, such as the compound , can be achieved through a Suzuki cross-coupling reaction. This method involves the reaction of aryl boronic acids and esters with 5-bromothiophene-2-sulfonamide under mild temperature conditions . The synthesis of related sulfonamide-derived ligands and their transition metal complexes has also been reported, providing insight into the versatility of these compounds in forming various structures .
Molecular Structure Analysis
The molecular structure of sulfonamide-derived compounds has been characterized using various techniques, including magnetic susceptibility, conductivity measurements, IR, 1H and 13C NMR, electronic, mass spectrometry, and X-ray diffraction methods. These studies have suggested an octahedral geometry for the metal complexes of these ligands .
Chemical Reactions Analysis
Thiophene sulfonamide derivatives exhibit a range of chemical reactivities. For instance, they have been shown to inhibit urease, an enzyme that catalyzes the hydrolysis of urea, with varying degrees of potency depending on the substitution pattern and electronic effects of different functional groups . Additionally, the ability of related sulfone compounds to react with electrophiles and nucleophiles to yield highly functionalized products has been demonstrated .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene sulfonamide derivatives are influenced by their molecular structure and the nature of their substituents. The electronic properties of the functional groups attached to the aromatic ring can significantly affect the biological activities of these compounds. For example, the compound 5-Phenylthiophene-2-sulfonamide exhibited the highest urease inhibition activity in a study, highlighting the importance of molecular design in determining the efficacy of these molecules . The hemolytic and antibacterial activities of these compounds have also been investigated, showing that they possess the potential to disrupt biological membranes and inhibit bacterial growth .
Scientific Research Applications
Synthesis and Biochemical Applications
- A study by Noreen et al. (2017) discussed the synthesis of thiophene sulfonamide derivatives through a Suzuki cross-coupling reaction, demonstrating their potential as urease inhibitors, antibacterial agents, and for hemolytic activity. This research highlights the compound's relevance in developing new biochemical tools and pharmaceuticals (Noreen et al., 2017).
Material Science and Engineering
- In the field of material science, Rusu et al. (2007) explored the electronic transport mechanism in thin films of poly(azomethine sulfone)s, prepared by the reaction of bis(4-chlorophenyl)sulfone with a mixture of bisphenols. Their work contributes to understanding the semiconducting properties of these polymers, which could be valuable in electronics and optoelectronics (Rusu et al., 2007).
Fuel Cell Technology
- Bae et al. (2009) synthesized sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups for fuel-cell applications. Their research indicates these materials have promising proton conductivity and mechanical properties, making them suitable for use in fuel cell membranes (Bae et al., 2009).
Drug Metabolism
- Another study by Zmijewski et al. (2006) focused on the application of biocatalysis to drug metabolism, using Actinoplanes missouriensis to produce mammalian metabolites of a biaryl-bis-sulfonamide compound. This study showcases the compound's role in understanding drug interactions and metabolism, which is crucial for pharmaceutical development (Zmijewski et al., 2006).
Analytical Chemistry
- Seeley et al. (2008) utilized an ionic liquid column for comprehensive two-dimensional gas chromatography, highlighting the utility of sulfur-containing compounds in analytical methods for separating and identifying complex mixtures like diesel fuel. This application is significant for environmental monitoring and chemical analysis (Seeley et al., 2008).
Mechanism of Action
Thiophene Derivatives and Their Biological Activity
Thiophene is a five-membered heterocyclic compound that contains a sulfur atom . Thiophene derivatives have been the focus of many scientists due to their potential as biologically active compounds . They play a crucial role for medicinal chemists in the development of advanced compounds with a variety of biological effects .
Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen, a nonsteroidal anti-inflammatory drug, has a 2-substituted thiophene framework . Articaine, used as a voltage-gated sodium channel blocker and dental anesthetic in Europe, is a 2,3,4-trisubstituent thiophene .
Synthesis of Thiophene Derivatives
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to make aminothiophene derivatives .
Environmental Factors and Thiophene Derivatives
The rate of reactions involving thiophene derivatives can be influenced by environmental factors such as pH . For example, the rate of hydrolysis of certain thiophene derivatives can be considerably accelerated at physiological pH .
properties
IUPAC Name |
5-bromo-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3S3/c1-12(15,6-9-4-5-18-7-9)8-14-20(16,17)11-3-2-10(13)19-11/h2-5,7,14-15H,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMCTLXDOKQXGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNS(=O)(=O)C2=CC=C(S2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-2-sulfonamide |
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